molecular formula C17H12N6O2 B8434864 8-Oxo-9-phenyl-2-(pyridin-2-YL)-8,9-dihydro-7H-purine-6-carboxamide

8-Oxo-9-phenyl-2-(pyridin-2-YL)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B8434864
M. Wt: 332.32 g/mol
InChI Key: JBGQNBLMGAVHRY-UHFFFAOYSA-N
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Patent
US08383634B2

Procedure details

(Z)-1-(2-Amino-1,2-dicyanovinyl)-3-phenylurea. Phenyl isocyanate (0.700 g, 5.88 mmol) and 2,3-diaminomaleonitrile (0.600 g, 5.55 mmol) were reacted in acetonitrile according to General Procedure A. The material was triturated from acetonitrile and diethyl ether. The resultant solid was filtered and dried to give the title compound as an orange solid (0.95 g, 4.2 mmol, 76% yield) which was used directly in the next step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/[C:16]#[N:17])=[C:3](\[NH:6][C:7]([NH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:8])/[C:4]#[N:5].C1(N=C=[O:26])C=CC=CC=1.N/[C:28](=[C:31](\[NH2:34])/[C:32]#N)/[C:29]#N.[C:35](#N)[CH3:36]>>[O:8]=[C:7]1[NH:6][C:3]2[C:4](=[N:5][C:32]([C:31]3[CH:28]=[CH:29][CH:36]=[CH:35][N:34]=3)=[N:1][C:2]=2[C:16]([NH2:17])=[O:26])[N:9]1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N\C(=C(\C#N)/NC(=O)NC1=CC=CC=C1)\C#N
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
0.6 g
Type
reactant
Smiles
N/C(/C#N)=C(/C#N)\N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The material was triturated from acetonitrile and diethyl ether
FILTRATION
Type
FILTRATION
Details
The resultant solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C2=NC(=NC(=C2N1)C(=O)N)C1=NC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.2 mmol
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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